N-[2-(ethylthio)ethyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide
Overview
Description
N-[2-(ethylthio)ethyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide is a useful research compound. Its molecular formula is C15H21NO2S and its molecular weight is 279.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.12930009 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Properties
Research on similar compounds, such as acylthiourea derivatives, demonstrates their effective antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. These compounds are synthesized through reactions involving isothiocyanate and primary aromatic amines, characterized by various analytical methods including NMR and IR spectral data. The antimicrobial activity varies based on the substituents attached to the compound, indicating the potential for designing targeted antimicrobial agents (Limban et al., 2011).
Biochemical and Ultrastructural Observations
Studies on derivatives of oxamic acid, known for inhibiting lactate dehydrogenase activity, reveal significant biochemical and ultrastructural impacts on parasites and their hosts. These findings suggest potential applications in treating parasitic infections, highlighting the importance of lactate dehydrogenase activity in such contexts (Sarciron et al., 1990).
Anticancer Evaluation
Research into N-substituted benzamides shows promising anticancer activities against various cancer cell lines. The synthesis of these compounds from basic chemical precursors and their evaluation against cancer cells indicate their potential as therapeutic agents. Certain derivatives exhibit higher anticancer activities than reference drugs, suggesting their significance in developing new cancer treatments (Ravinaik et al., 2021).
Heterocyclic Scaffold Synthesis
The development of heterocyclic scaffolds, such as 1,3-oxathiol-2-ylidenes, through simple synthetic methods, indicates the versatility of these compounds in chemical synthesis. These scaffolds exhibit inhibition against enzymes and cancer cell lines, demonstrating their potential in medicinal chemistry and drug development. The structure-activity relationship (SAR) and molecular docking studies provide insights into their mode of action (Saeed et al., 2020).
Properties
IUPAC Name |
N-(2-ethylsulfanylethyl)-2-(2-methylprop-2-enoxy)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-4-19-10-9-16-15(17)13-7-5-6-8-14(13)18-11-12(2)3/h5-8H,2,4,9-11H2,1,3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXJLRHZDSTEEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCNC(=O)C1=CC=CC=C1OCC(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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